![molecular formula C17H17N3O2S B2824869 6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1286704-88-8](/img/structure/B2824869.png)

6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

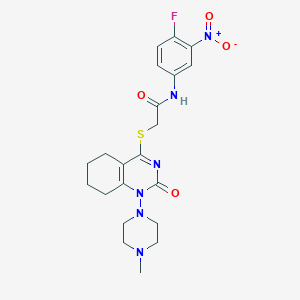

The compound is a derivative of oxadiazole, a heterocyclic compound with a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are widely studied by researchers .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .Chemical Reactions Analysis

The formation of oxadiazole derivatives involves a reaction where the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary. For example, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .科学的研究の応用

Pharmacological Evaluation of Oxadiazole Derivatives

A study on derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole revealed their potential as benzodiazepine receptor agonists. These compounds, synthesized for their agonistic effect, underwent pharmacological evaluation, revealing that certain derivatives possess significant anticonvulsant activity, comparable to known benzodiazepine agonists. This suggests that oxadiazole derivatives might have applications in the development of new anticonvulsant drugs (Faizi et al., 2012).

Anticancer and Antimicrobial Activities

Another study focused on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds demonstrated significant anticancer activity against a panel of 60 cancer cell lines, along with in vitro antibacterial and antifungal activities. Molecular docking studies further supported their potential use in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Synthesis and Antimicrobial Evaluation

Research on 1,3,4-Oxadiazole bearing Schiff base moiety demonstrated potent in vitro antibacterial and antifungal activities against various strains. The synthesis and characterization of these compounds highlight the antimicrobial potential of oxadiazole derivatives, suggesting their application in developing new antimicrobial agents (Kapadiya et al., 2020).

Antioxidant Properties

A study on 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties evaluated their antioxidant activity. Several compounds exhibited significant free-radical scavenging ability, indicating the potential of oxadiazole derivatives in antioxidant applications (Shakir et al., 2014).

Photovoltaic Properties

Research into conjugated polymers incorporating oxadiazole units, like PBDTBO, showed promising photovoltaic properties. Devices using these materials achieved notable power conversion efficiencies, suggesting applications in organic light-emitting diodes (OLEDs) and solar cells (Jiang et al., 2011).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes. The downstream effects of these changes would depend on the specific pathways and targets involved.

Pharmacokinetics

For example, the compound’s solubility could affect its absorption and distribution, while its molecular weight could influence its metabolism and excretion .

Result of Action

These could include changes in protein activity, alterations in cell signaling, and other effects depending on the specific targets and pathways involved .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and other factors. For example, the compound’s stability could be affected by the pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

特性

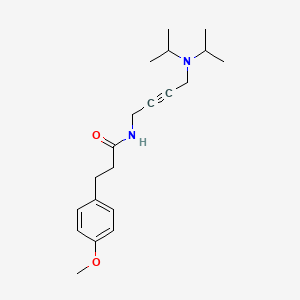

IUPAC Name |

N-(4-propan-2-ylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11(2)12-3-5-14(6-4-12)18-15(21)9-16-19-20-17(22-16)13-7-8-23-10-13/h3-8,10-11H,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYAQANZSSLJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2824787.png)

![3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B2824788.png)

![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)